1-[1-(Methylamino)cyclobutyl]prop-2-yn-1-one
Description
1-[1-(Methylamino)cyclobutyl]prop-2-yn-1-one is a cyclobutane-containing propargyl ketone derivative featuring a methylamino substituent on the cyclobutyl ring and a terminal alkyne group. This compound combines structural motifs from strained cyclobutane systems, propargyl ketones, and secondary amines, making it a molecule of interest in medicinal chemistry and synthetic organic research. The cyclobutyl ring introduces steric strain and conformational rigidity, while the propargyl ketone moiety offers reactivity for further functionalization, such as cycloadditions or nucleophilic attacks. The methylamino group may contribute to basicity and hydrogen-bonding interactions, influencing solubility and biological activity.
Properties
Molecular Formula |
C8H11NO |
|---|---|
Molecular Weight |
137.18 g/mol |
IUPAC Name |
1-[1-(methylamino)cyclobutyl]prop-2-yn-1-one |
InChI |
InChI=1S/C8H11NO/c1-3-7(10)8(9-2)5-4-6-8/h1,9H,4-6H2,2H3 |
InChI Key |
XGPBHTDUNMKFGD-UHFFFAOYSA-N |
Canonical SMILES |
CNC1(CCC1)C(=O)C#C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(Methylamino)cyclobutyl]prop-2-yn-1-one typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction of a suitable precursor.
Introduction of the Methylamino Group: The methylamino group is introduced via a nucleophilic substitution reaction, where a suitable amine reacts with a halogenated cyclobutyl compound.
Attachment of the Prop-2-yn-1-one Moiety: The final step involves the addition of the prop-2-yn-1-one moiety through a coupling reaction, such as the Sonogashira coupling, which typically requires a palladium catalyst and a base.
Industrial Production Methods
Industrial production of 1-[1-(Methylamino)cyclobutyl]prop-2-yn-1-one may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[1-(Methylamino)cyclobutyl]prop-2-yn-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[1-(Methylamino)cyclobutyl]prop-2-yn-1-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a pharmacophore in drug design.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[1-(Methylamino)cyclobutyl]prop-2-yn-1-one involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Table 1: Structural Comparison of Cyclobutyl and Propargyl Ketone Derivatives
Key Observations:
Cyclobutyl vs. Aryl Groups : The cyclobutyl ring in the target compound introduces steric hindrance and conformational rigidity compared to aryl-substituted analogs like 27c or 27g. This may reduce metabolic degradation but limit solubility .
Substituent Effects: The methylamino group in the target compound contrasts with electron-withdrawing groups (e.g., nitro in 27c) or halogens (e.g., chloro in 3-CMC), altering electronic properties and reactivity. Methylamino may enhance basicity, favoring salt formation for improved bioavailability .
Propargyl Ketone Reactivity : Propargyl ketones like 27c and 27g are used in cycloadditions (e.g., nitrosoarene-alkyne reactions) to generate heterocycles, suggesting similar utility for the target compound .
Pharmacological and Physicochemical Properties
Table 3: Pharmacological and Physicochemical Comparisons
- Lipophilicity : The cyclobutyl group in the target compound may lower LogP compared to aryl analogs (e.g., 3-CMC), but higher than aliphatic derivatives.
- Biological Activity: Cathinone derivatives (e.g., 3-CMC) exhibit stimulant effects via monoamine transporter inhibition. The target compound’s methylamino and cyclobutyl groups could similarly target neurotransmitter systems, though empirical data are lacking .
Biological Activity
1-[1-(Methylamino)cyclobutyl]prop-2-yn-1-one is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. Its molecular structure includes a cyclobutyl ring, a methylamino group, and a prop-2-yn-1-one moiety, which may confer distinct reactivity patterns and biological properties. This article aims to provide a comprehensive overview of the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.
The compound has the following chemical properties:
- Molecular Formula : C₇H₉N
- Molecular Weight : 111.15 g/mol
- Structure : Contains a cyclobutyl structure linked to a prop-2-yn-1-one functional group.
Biological Activity Overview
Research into the biological activity of this compound has indicated several promising areas:
Antitumor Activity
Studies have explored the potential antitumor effects of 1-[1-(Methylamino)cyclobutyl]prop-2-yn-1-one. For example, compounds with similar structures have shown efficacy in inhibiting cancer cell proliferation through various mechanisms, including the blockade of key signaling pathways involved in tumor growth.
Neuroprotective Effects
Given its structural similarities to known neuroprotective agents, there is interest in the compound's potential to protect against neurodegenerative diseases. Research indicates that compounds with similar functionalities can inhibit monoamine oxidase (MAO) activity, which is relevant for neuroprotection.
Study 1: Antitumor Activity
A study investigated the effects of structurally related compounds on malignant pleural mesothelioma (MPM). The combination of trametinib and 4-Methylumbelliferone exhibited significant antitumor effects by blocking ERK phosphorylation and downregulating CD44 expression. While this study did not directly test 1-[1-(Methylamino)cyclobutyl]prop-2-yn-1-one, it provides insight into the potential for similar compounds to exhibit antitumor properties through similar mechanisms .
Study 2: Enzyme Inhibition
Research into Mannich bases has highlighted their diverse biological activities, including anticancer and antimicrobial properties. Given that 1-[1-(Methylamino)cyclobutyl]prop-2-yn-1-one can be classified within this category due to its amine functionality, it may also exhibit enzyme inhibition capabilities relevant to drug design .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 1-[1-(Methylamino)cyclobutyl]prop-2-en-1-one | Ketone/Amine | Contains a double bond instead of a triple bond |
| 1-Cyclobutylprop-2-en-1-one | Alkene | Lacks the methylamino group |
| 4-Methylumbelliferone | Phenolic Compound | Known for its role as an HA synthesis inhibitor |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
